2,4-Dinitrophenyl pentanoate
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Overview
Description
2,4-Dinitrophenyl pentanoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a pentanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl pentanoate typically involves the esterification of 2,4-dinitrophenol with pentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl pentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and pentanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl pentanoate.
Hydrolysis: 2,4-dinitrophenol and pentanoic acid.
Scientific Research Applications
2,4-Dinitrophenyl pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a biochemical tool for studying metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl pentanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkage can undergo hydrolysis, releasing 2,4-dinitrophenol, which can act as an uncoupler of oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient, affecting ATP production and cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester linkage.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of an ester.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness
2,4-Dinitrophenyl pentanoate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the pentanoate group also influences its solubility and interaction with biological molecules, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
70531-25-8 |
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Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) pentanoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-3-4-11(14)19-10-6-5-8(12(15)16)7-9(10)13(17)18/h5-7H,2-4H2,1H3 |
InChI Key |
UMAFKYBFJFIDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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